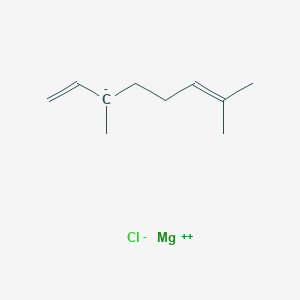
magnesium;3,7-dimethylocta-1,6-diene;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;3,7-dimethylocta-1,6-diene;chloride is a compound that combines magnesium, a vital mineral, with 3,7-dimethylocta-1,6-diene, a diene hydrocarbon, and chloride
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;3,7-dimethylocta-1,6-diene;chloride typically involves the reaction of magnesium chloride with 3,7-dimethylocta-1,6-diene. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and may require the presence of catalysts to facilitate the reaction. The process involves the coordination of magnesium ions with the diene, forming a stable complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and concentration is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;3,7-dimethylocta-1,6-diene;chloride undergoes various chemical reactions, including:
Oxidation: The diene component can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: Chloride ions can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Magnesium;3,7-dimethylocta-1,6-diene;chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Studied for its potential role in biological systems, particularly in enzyme catalysis and as a cofactor.
Medicine: Investigated for its potential therapeutic effects, including its role in magnesium supplementation and its interaction with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism of action of magnesium;3,7-dimethylocta-1,6-diene;chloride involves the coordination of magnesium ions with the diene, which can influence various molecular pathways. Magnesium ions play a crucial role in stabilizing the structure of enzymes and other proteins, thereby affecting their activity. The diene component can participate in various chemical reactions, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium;3,7-dimethylocta-1,6-diene;acetate
- Magnesium;3,7-dimethylocta-1,6-diene;sulfate
- Magnesium;3,7-dimethylocta-1,6-diene;nitrate
Uniqueness
Magnesium;3,7-dimethylocta-1,6-diene;chloride is unique due to its specific combination of magnesium, diene, and chloride, which imparts distinct chemical and physical properties. The chloride ion can influence the solubility and reactivity of the compound, making it suitable for specific applications that other similar compounds may not be able to achieve.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
61194-08-9 |
|---|---|
Molekularformel |
C10H17ClMg |
Molekulargewicht |
197.00 g/mol |
IUPAC-Name |
magnesium;3,7-dimethylocta-1,6-diene;chloride |
InChI |
InChI=1S/C10H17.ClH.Mg/c1-5-10(4)8-6-7-9(2)3;;/h5,7H,1,6,8H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
MDZCWDORDLZRNV-UHFFFAOYSA-M |
Kanonische SMILES |
C[C-](CCC=C(C)C)C=C.[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


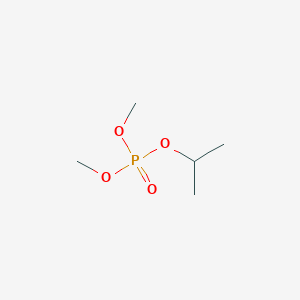
![4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide](/img/structure/B14601282.png)
![1-(3,4-Dichlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14601284.png)
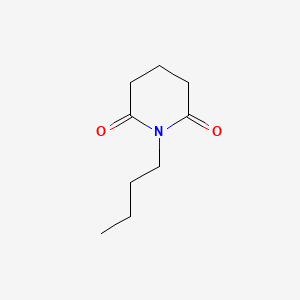
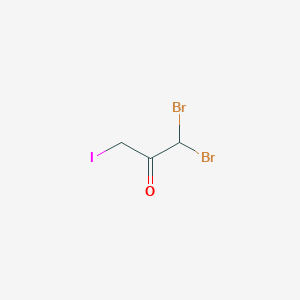

![5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B14601311.png)
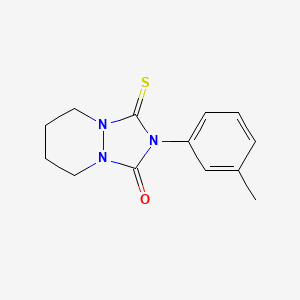
![Azulene, 1,3-bis[(4-methylphenyl)thio]-](/img/structure/B14601319.png)
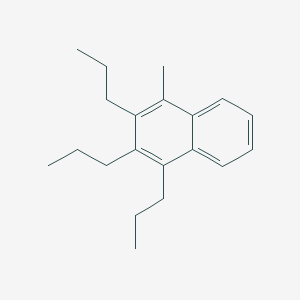
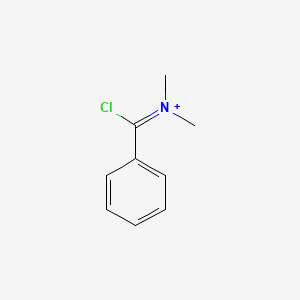
![1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-ONN-azoxy}benzene](/img/structure/B14601346.png)
![N~2~-[(Benzyloxy)carbonyl]-N-[2-(dimethoxyphosphoryl)ethyl]-L-alaninamide](/img/structure/B14601353.png)

